2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)-

Overview

Description

Synthesis Analysis

The synthesis of this compound can involve several steps. One possible synthetic route starts with 2-cyclohexenone . The literature references for the synthesis include Donat and Nelson’s work published in the Journal of Organic Chemistry in 1957 , and Mueller, Alexander, Takyar, Dinesh K., Witt, Sandra, and Koenig, Wilfried A.'s work published in Liebigs Annalen der Chemie in 1993 .Molecular Structure Analysis

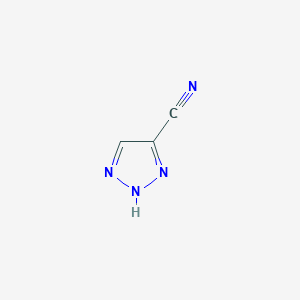

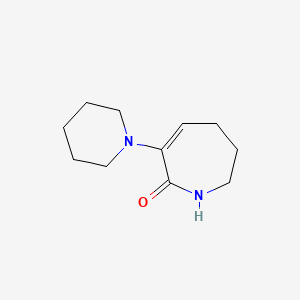

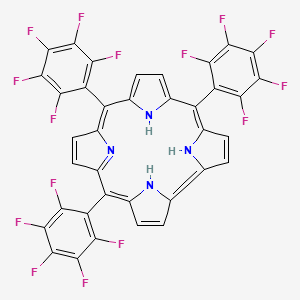

The molecular structure of this compound includes a seven-membered azepine ring, which is saturated to form a tetrahydroazepine ring. Attached to this ring is a piperidine ring, making the molecule a bicyclic structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.14200 . Its exact mass is 111.06800 . The compound’s LogP value, which indicates its solubility in water and oil, is 0.72850 . The compound’s safety information code is 2933990090 .Scientific Research Applications

Synthesis and Structural Studies :

- Methyl-substituted tetrahydro-3H-spiro(benz-2-azepine-3,4′-piperidines) were synthesized from 4-allyl-4-N-benzyl(α-phenylethyl)aminopiperidines in acidic medium, and their structures were established (Kuznetsov et al., 1991).

- Synthesis of 3-ethoxycarbonyl-1,2,3,4,5,10-hexahydroindeno[1,2-d]azepine was achieved, providing an intermediate for the preparation of indeno[1,2-d]azepine (Kimura & Morosawa, 1979).

Pharmacological Research :

- 3,3-Dialkyl- and 3-alkyl-3-benzyl-2-piperidinones (δ-valerolactams) and hexahydro-2H-azepin-2-ones (ε-caprolactams) were prepared and evaluated as anticonvulsants in mice (Reddy et al., 1997).

Herbicidal Activities :

- Novel tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones were synthesized and screened for herbicidal activities against rape and barnyard grass (Wang et al., 2006).

Chemical Synthesis and Characterization :

- Syntheses of tetrahydropyridin-3-ol and tetrahydroazepin-3-ol from a chiral aziridine-2-carboxylate were developed, providing intermediates for asymmetric synthesis of various piperidine alkaloids and azasugars (Lee, Im & Jung, 2007).

Discovery and Synthesis of Novel Chemotypes :

- Discovery of a novel series of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based CCR2 antagonists was reported, highlighting the scaffold hopping strategy in drug development (Qin et al., 2018).

X-Ray Crystallography Studies :

- Preparation of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was detailed, and its configuration was determined using X-ray crystallography (Ihnatenko, Jones & Kunick, 2021).

Safety And Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): removing/taking off immediately all contaminated clothing and rinsing skin with water/shower .

properties

IUPAC Name |

6-piperidin-1-yl-1,2,3,4-tetrahydroazepin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c14-11-10(6-2-3-7-12-11)13-8-4-1-5-9-13/h6H,1-5,7-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTDWYWDPOFBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462261 | |

| Record name | 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |

CAS RN |

23996-62-5 | |

| Record name | 2H-Azepin-2-one, 1,5,6,7-tetrahydro-3-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)